molecular formula C12H14O3 B13429904 Isopropyl 4-Acetylbenzoate

Isopropyl 4-Acetylbenzoate

Cat. No.: B13429904
M. Wt: 206.24 g/mol
InChI Key: DQQVADFLIZSTDK-UHFFFAOYSA-N
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Description

Isopropyl 4-Acetylbenzoate: is an organic compound with the molecular formula C12H14O3 . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group, and the hydrogen atom of the benzene ring is replaced by an acetyl group. This compound is often used in pharmaceutical and chemical research as an analytical standard .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to synthesize Isopropyl 4-Acetylbenzoate is through the esterification of 4-acetylbenzoic acid with isopropanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of isopropyl benzoate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isopropyl 4-Acetylbenzoate can undergo oxidation reactions, where the acetyl group can be oxidized to a carboxyl group.

    Reduction: The compound can also be reduced, converting the acetyl group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are typical.

Major Products:

Scientific Research Applications

Chemistry: Isopropyl 4-Acetylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, it serves as a reference standard for analytical methods such as chromatography and spectroscopy.

Medicine: While not directly used as a drug, it is involved in the synthesis of pharmaceutical compounds and can be used to study drug metabolism and pharmacokinetics.

Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other chemical products .

Mechanism of Action

The mechanism of action of Isopropyl 4-Acetylbenzoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The acetyl group can participate in various chemical reactions, including nucleophilic addition and substitution. The benzene ring can undergo electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Isopropyl 4-Nitrobenzoate: Similar in structure but contains a nitro group instead of an acetyl group.

    Isopropyl Benzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

Uniqueness: Isopropyl 4-Acetylbenzoate is unique due to the presence of both an ester and an acetyl group, which allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

propan-2-yl 4-acetylbenzoate

InChI

InChI=1S/C12H14O3/c1-8(2)15-12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3

InChI Key

DQQVADFLIZSTDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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